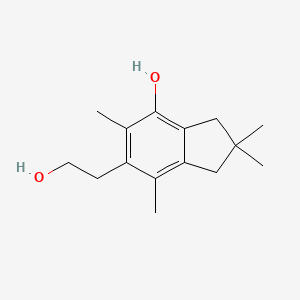

Coprinol

Description

Structure

3D Structure

Properties

CAS No. |

1197922-03-4 |

|---|---|

Molecular Formula |

C15H22O2 |

Molecular Weight |

234.33 g/mol |

IUPAC Name |

6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-1,3-dihydroinden-4-ol |

InChI |

InChI=1S/C15H22O2/c1-9-11(5-6-16)10(2)14(17)13-8-15(3,4)7-12(9)13/h16-17H,5-8H2,1-4H3 |

InChI Key |

GCMUHPCLXBXQDH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2CC(CC2=C(C(=C1CCO)C)O)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Structure and Activity of Coprine

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of coprine (B1669430), a mycotoxin found in several species of mushrooms, most notably the common ink cap (Coprinopsis atramentaria). While the mushroom is edible, consumption with alcohol induces a severe disulfiram-like reaction. This guide details the chemical nature of coprine, its mechanism of action as an inhibitor of aldehyde dehydrogenase, and the methodologies for its synthesis and isolation.

Chemical Identity and Physicochemical Properties

Coprine is a non-proteinogenic L-alpha-amino acid.[1][2] Structurally, it is a derivative of L-glutamine where a hydrogen on the amide nitrogen is substituted with a 1-hydroxycyclopropyl group.[1][2][3] This unique cyclopropanone (B1606653) equivalent is a key feature of its chemical structure and reactivity.[4][5] The official IUPAC name for coprine is (2S)-2-amino-5-[(1-hydroxycyclopropyl)amino]-5-oxopentanoic acid.[1][6]

The core chemical and physical properties of coprine are summarized in the table below, providing a quantitative overview for research and laboratory applications.

| Property | Value | Source |

| IUPAC Name | (2S)-2-amino-5-[(1-hydroxycyclopropyl)amino]-5-oxopentanoic acid | [1][3][6] |

| Molecular Formula | C₈H₁₄N₂O₄ | [2][3][6][7][8] |

| Molecular Weight | 202.21 g/mol | [1][2][3][6][8] |

| CAS Number | 58919-61-2 | [3][6] |

| Melting Point | 197 to 199 °C (387 to 390 °F; 470 to 472 K) | [6] |

| Predicted Boiling Point | 533.4 ± 50.0 °C | [9] |

| Predicted pKa | 2.22 ± 0.10 | [9] |

| Predicted Density | 1.40 ± 0.1 g/cm³ | [9] |

Mechanism of Action: Aldehyde Dehydrogenase Inhibition

Coprine itself is not the active inhibitor of aldehyde dehydrogenase (ALDH).[10][11] It functions as a prodrug that is hydrolyzed in vivo to form L-glutamic acid and the active metabolite, 1-aminocyclopropanol (B1218379).[6][12][13] This metabolite is responsible for the potent and irreversible inhibition of the ALDH enzyme.[10]

The inhibition mechanism involves the conversion of 1-aminocyclopropanol to cyclopropanone hydrate.[6] This reactive species then forms a covalent bond with a thiol group, specifically at the Cys302 residue, within the active site of the ALDH enzyme, thereby deactivating it.[10]

When ethanol (B145695) is consumed, it is first metabolized by alcohol dehydrogenase to acetaldehyde (B116499). Normally, ALDH rapidly metabolizes the toxic acetaldehyde into non-toxic acetate.[12] However, when ALDH is inhibited by coprine's metabolite, acetaldehyde accumulates in the bloodstream, leading to the characteristic symptoms of the "Coprinus syndrome," which include facial flushing, nausea, vomiting, palpitations, and headache.[6][7][14] These symptoms can occur if alcohol is consumed up to five days after ingesting coprine-containing mushrooms.[6][15]

The following diagram illustrates the metabolic pathway of ethanol and the inhibitory action of coprine.

Experimental Protocols

The isolation of coprine from its primary natural source, the Coprinus atramentarius mushroom, has been described in the scientific literature.[4][11][16] The general procedure involves the extraction of the compound from the fruiting bodies of the mushroom, followed by purification steps.

Protocol Summary:

-

Extraction: Fresh or preserved mushroom tissue is homogenized and extracted with a suitable solvent system, typically aqueous ethanol, to solubilize coprine and other polar compounds.

-

Purification: The crude extract is subjected to a series of chromatographic techniques. These may include ion-exchange chromatography to separate compounds based on charge, followed by molecular sieve chromatography (e.g., gel filtration) to separate by size.[17]

-

Characterization: The purified fraction is analyzed using spectroscopic methods (e.g., NMR, Mass Spectrometry) and chemical analysis to confirm the structure and purity of the isolated coprine.[11] Acid hydrolysis is used to confirm the L-glutamic acid backbone.[5]

Chemical synthesis provides a reliable method for obtaining pure coprine for research purposes, avoiding the complexities of natural product isolation.[4][6] The synthesis is centered around the N-acylation of 1-aminocyclopropanol.[6][18]

Protocol Summary:

-

Precursor Synthesis: The key precursor, 1-aminocyclopropanol, is unstable. Therefore, it is typically generated in situ from its more stable hydrochloride salt (1-hydroxycyclopropylammonium chloride).[4][6][18]

-

N-Acylation Reaction: The 1-aminocyclopropanol hydrochloride is reacted with a protected L-glutamic acid derivative, such as N-phthaloyl-L-glutamic anhydride. This reaction forms the amide bond characteristic of coprine.[6]

-

Deprotection: The protecting group (e.g., phthaloyl) is removed from the glutamic acid portion of the molecule. This is often achieved using hydrazine (B178648) at a controlled pH.[5][6]

-

Purification: The final product, coprine, is purified from the reaction mixture using standard techniques like recrystallization or chromatography.

The logical workflow for the chemical synthesis of coprine is depicted below.

Toxicological and Pharmacological Significance

The potent inhibitory effect of coprine on aldehyde dehydrogenase has led to research into its potential use as an alcohol-aversion agent, similar to disulfiram (B1670777) (Antabuse®).[6] However, studies have revealed long-term gonadotoxic effects in animal models, making it unsuitable for therapeutic use in humans.[13] Its primary significance remains in the field of toxicology and as a tool for studying the function and inhibition of ALDH enzymes. The interaction is a classic example of how a naturally occurring compound can profoundly alter metabolic pathways, providing a valuable case study for toxicologists and drug development professionals.

References

- 1. Coprine | C8H14N2O4 | CID 108079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Buy Coprine | 58919-61-2 | >98% [smolecule.com]

- 4. Isolation and structure of coprine, a novel physiologically active cyclopropanone derivative from Coprinus atramentarius and its synthesis via 1-aminocyclopropanol - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Isolation and structure of coprine, a novel physiologically active cyclopropanone derivative from Coprinus atramentarius and its synthesis via 1-aminocyclopropanol - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Coprine - Wikipedia [en.wikipedia.org]

- 7. antropocene.it [antropocene.it]

- 8. Coprine | TargetMol [targetmol.com]

- 9. coprine CAS#: 58919-61-2 [chemicalbook.com]

- 10. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isolation and structural studies of coprine, the disulfiram-like constituent of Coprinus atramentarius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. #095: Coprine – Fungus Fact Friday [fungusfactfriday.com]

- 13. Coprinopsis atramentaria - Wikipedia [en.wikipedia.org]

- 14. MykoWeb: Toxic Fungi of Western North America [mykoweb.com]

- 15. medicalalgorithms.com [medicalalgorithms.com]

- 16. Isolation and structure of coprine, the in vivo aldehyde dehydrogenase inhibitor in Coprinus atramentarius; Syntheses of coprine and related cyclopropa4one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [Purification and activities of an alkaline protein from mushroom Coprinus comatus] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Isolation and structure of coprine, the in vivo aldehyde dehydrogenase inhibitor in Coprinus atramentarius; syntheses of coprine and related cyclopropanone derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

The Discovery and Isolation of Coprine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coprine (B1669430), a naturally occurring mycotoxin found in several species of the genus Coprinopsis, most notably the common ink cap mushroom (Coprinopsis atramentaria), is renowned for its disulfiram-like effects when consumed in conjunction with alcohol. This technical guide provides an in-depth exploration of the historical discovery, isolation, and characterization of coprine. It details the pivotal experiments that led to its identification, outlines the methodologies employed for its extraction and purification, and presents the key analytical data that elucidated its chemical structure. Furthermore, this guide describes the molecular mechanism of action of coprine, highlighting its role as a prodrug and its potent inhibition of aldehyde dehydrogenase. The information is presented to serve as a comprehensive resource for researchers in natural product chemistry, toxicology, and pharmacology.

A Historical Perspective: From Folk Wisdom to Chemical Discovery

For centuries, anecdotal evidence and folk wisdom suggested a peculiar interaction between the common ink cap mushroom (Coprinopsis atramentaria) and the consumption of alcohol. Ingesting the mushroom, while harmless on its own, was reported to induce a violent illness if alcohol was consumed within a few days. This phenomenon, often referred to as "Coprinus syndrome," includes symptoms such as facial flushing, nausea, vomiting, malaise, agitation, and palpitations.[1][2]

The striking similarity of these symptoms to the effects of the drug disulfiram (B1670777) (Antabuse®), used in the treatment of alcoholism, led to early speculation that the mushroom might contain disulfiram itself.[1] In 1956, there was a report of disulfiram's isolation from C. atramentarius, but this finding could not be replicated by other researchers, deepening the mystery of the mushroom's intoxicating secret.[1]

The true breakthrough came in 1975, a pivotal year that saw two independent research groups successfully isolate and identify the active compound. A Swedish team, consisting of Lindberg, Bergman, and Wickberg, alongside an American duo, Hatfield and Schaumberg, isolated the compound and named it coprine.[1][3][4] Subsequent research in 1979 elucidated the precise mechanism by which coprine exerts its effects.[1]

The Isolation of Coprine: A Methodological Overview

Experimental Protocols

Based on the available information, the isolation of coprine followed a multi-step process:

-

Extraction: Freshly collected Coprinopsis atramentaria fruiting bodies were homogenized and extracted with a polar solvent, likely an aqueous or alcoholic solution, to capture the water-soluble coprine.

-

Ion-Exchange Chromatography: The crude extract was then subjected to ion-exchange chromatography. This technique separates molecules based on their net charge. As an amino acid derivative, coprine possesses both acidic and basic functional groups, making it an ideal candidate for this purification method. The extract was likely passed through a cation-exchange resin, which would retain coprine and other amino acids, allowing neutral and anionic compounds to be washed away. Elution would then be achieved by changing the pH or ionic strength of the buffer. A subsequent anion-exchange chromatography step may have been employed for further purification.

-

Crystallization: The fractions containing coprine were then concentrated, and the compound was crystallized to achieve high purity.

The yield of coprine reported by Lindberg, Bergman, and Wickberg in their 1975 paper was approximately 1.3 g of coprine from 2.5 kg of fresh mushrooms.

Experimental Workflow Diagram

The logical flow of the coprine isolation process can be visualized as follows:

Structural Elucidation: Unveiling the Molecule

The determination of coprine's chemical structure was accomplished through a combination of chemical degradation and spectroscopic analysis.

Chemical Analysis

Acid hydrolysis of coprine yielded L-glutamic acid, indicating that coprine is a derivative of this common amino acid.

Spectroscopic Data

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy was instrumental in piecing together the complete structure of coprine.

Table 1: Key Spectroscopic Data for Coprine

| Spectroscopic Technique | Observation | Interpretation |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the formula C₈H₁₄N₂O₄. | Confirmed the molecular weight and elemental composition of coprine. |

| ¹H NMR Spectroscopy | Signals corresponding to the protons of a glutamic acid backbone and a unique cyclopropyl (B3062369) group. | Revealed the presence of the amino acid moiety and an unusual three-membered ring structure. |

| ¹³C NMR Spectroscopy | Resonances consistent with the carbon skeleton of N⁵-substituted glutamine and a cyclopropane (B1198618) ring. | Confirmed the carbon framework of the molecule. |

| Infrared (IR) Spectroscopy | Absorption bands characteristic of hydroxyl (-OH), amine (-NH), and amide/carboxyl (C=O) functional groups. | Indicated the presence of key functional groups. |

Based on the collective evidence, the structure of coprine was unequivocally determined to be N⁵-(1-Hydroxycyclopropyl)-L-glutamine .

Mechanism of Action: The Molecular Basis of the Disulfiram-like Effect

Initial in vitro studies were puzzling, as coprine itself did not show any inhibitory activity against aldehyde dehydrogenase.[4] This led to the hypothesis that coprine is a prodrug, meaning it is converted into its active form within the body.

Subsequent research confirmed this hypothesis. In vivo, coprine is hydrolyzed to form its active metabolite, 1-aminocyclopropanol (B1218379) .[1] This metabolite is a potent and irreversible inhibitor of the enzyme aldehyde dehydrogenase (ALDH).[1]

ALDH is a crucial enzyme in the metabolism of ethanol. It is responsible for the oxidation of acetaldehyde (B116499), a toxic intermediate, to the harmless acetate. By inhibiting ALDH, 1-aminocyclopropanol causes a rapid accumulation of acetaldehyde in the blood following alcohol consumption. It is this buildup of acetaldehyde that is responsible for the unpleasant symptoms of the "Coprinus syndrome."[1]

Signaling Pathway Diagram

The metabolic and signaling pathway of coprine's toxic effect is illustrated below:

Conclusion

The discovery and isolation of coprine represent a fascinating chapter in the study of natural toxins. From its roots in folklore to its elucidation through rigorous chemical and pharmacological investigation, the story of coprine highlights the importance of exploring the chemical diversity of the natural world. For researchers, the unique structure and potent biological activity of coprine continue to make it a molecule of interest, particularly in the fields of enzyme inhibition and toxicology. This guide has provided a comprehensive overview of the key scientific milestones in the history of coprine, offering a valuable resource for further scientific inquiry.

References

Toxicological Profile of N5-(1-hydroxycyclopropyl)-L-glutamine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct toxicological data for N5-(1-hydroxycyclopropyl)-L-glutamine is available in the public domain. This document synthesizes information on the parent molecule, L-glutamine, and related chemical moieties to provide a predictive toxicological profile and guide future research. All information presented herein should be considered in the context of this data gap, and any experimental work should be designed with appropriate caution.

Introduction

N5-(1-hydroxycyclopropyl)-L-glutamine is a derivative of the naturally occurring amino acid L-glutamine. While L-glutamine is generally recognized as safe and is used in a variety of clinical and nutritional applications, the introduction of a novel substituent, a 1-hydroxycyclopropyl group at the N5 position, necessitates a thorough toxicological evaluation. This whitepaper provides a comprehensive overview of the known and predicted toxicological profile of N5-(1-hydroxycyclopropyl)-L-glutamine, drawing upon data from L-glutamine and analogous compounds containing a cyclopropyl (B3062369) moiety. The aim is to inform researchers and drug development professionals of potential safety considerations and to provide a framework for future non-clinical safety studies.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of N5-(1-hydroxycyclopropyl)-L-glutamine is presented in Table 1. These properties are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn influences its potential toxicity.

Table 1: Physicochemical Properties of N5-(1-hydroxycyclopropyl)-L-glutamine and L-glutamine

| Property | N5-(1-hydroxycyclopropyl)-L-glutamine (Predicted) | L-glutamine (Experimental) |

| Molecular Formula | C8H14N2O4 | C5H10N2O3[1] |

| Molecular Weight | 202.21 g/mol | 146.14 g/mol [1] |

| Water Solubility | Predicted to be soluble | 41,300 mg/L at 25 °C[1] |

| pKa (Predicted) | Acidic pKa ~2.2 (carboxyl), Basic pKa ~9.1 (alpha-amino) | Acidic pKa ~2.17, Basic pKa ~9.13 |

| LogP (Predicted) | -2.5 | -3.1 |

Toxicological Summary

Due to the absence of direct studies on N5-(1-hydroxycyclopropyl)-L-glutamine, this section provides a predictive summary based on available data for L-glutamine and cyclopropyl-containing compounds.

Acute Toxicity

No acute toxicity data (e.g., LD50) is available for N5-(1-hydroxycyclopropyl)-L-glutamine. For L-glutamine, acute toxicity is low.

Sub-chronic and Chronic Toxicity

There are no dedicated sub-chronic or chronic toxicity studies on N5-(1-hydroxycyclopropyl)-L-glutamine. Long-term administration of high doses of L-glutamine has been associated with a single case of hepatotoxicity.[2]

Genotoxicity

The genotoxic potential of N5-(1-hydroxycyclopropyl)-L-glutamine has not been evaluated. L-glutamine itself is not considered genotoxic. However, the metabolism of the cyclopropyl group could potentially lead to the formation of reactive intermediates.

Carcinogenicity

No carcinogenicity data is available for N5-(1-hydroxycyclopropyl)-L-glutamine. L-glutamine is not classified as a carcinogen.

Reproductive and Developmental Toxicity

The reproductive and developmental toxicity of N5-(1-hydroxycyclopropyl)-L-glutamine is unknown.

Metabolism and Potential Toxicological Pathways

The metabolic fate of N5-(1-hydroxycyclopropyl)-L-glutamine is a critical determinant of its toxicological profile. The presence of the 1-hydroxycyclopropyl group introduces metabolic pathways not seen with L-glutamine.

Predicted Metabolic Pathways

The metabolism of N5-(1-hydroxycyclopropyl)-L-glutamine is hypothesized to proceed via two main pathways:

-

Hydrolysis of the amide bond: This would release L-glutamic acid and 1-aminocyclopropan-1-ol.

-

Metabolism of the cyclopropyl ring: The cyclopropyl group can undergo oxidative metabolism, potentially leading to ring-opening and the formation of reactive intermediates.[3] This is a known pathway for other cyclopropyl-containing pharmaceuticals and can be associated with hepatotoxicity.[3]

A diagram of the predicted metabolic pathway is provided below.

Potential for Hepatotoxicity

A key concern for cyclopropyl-containing compounds is the potential for mechanism-based inhibition of cytochrome P450 enzymes and subsequent hepatotoxicity.[3] The formation of reactive metabolites from the cyclopropyl ring can lead to covalent binding to cellular macromolecules, including liver proteins, which can trigger an immune response and liver damage. While L-glutamine has been anecdotally linked to hepatotoxicity, this is not a common finding.[2] The addition of the cyclopropyl group may increase this risk.

Experimental Protocols for Toxicological Assessment

To address the data gaps for N5-(1-hydroxycyclopropyl)-L-glutamine, a comprehensive non-clinical safety evaluation is required. The following section outlines key experimental protocols that should be considered.

In Vitro Toxicity Assays

A battery of in vitro assays should be conducted as a first step to assess the toxic potential of the compound.

Table 2: Recommended In Vitro Toxicity Assays

| Assay | Purpose | Experimental Protocol |

| Bacterial Reverse Mutation Assay (Ames Test) | To assess mutagenic potential. | The test compound is incubated with several strains of Salmonella typhimurium and Escherichia coli with and without metabolic activation (S9 fraction). The number of revertant colonies is counted. |

| In Vitro Micronucleus Assay | To detect clastogenic and aneugenic activity. | Mammalian cells (e.g., CHO, V79, or human peripheral blood lymphocytes) are exposed to the test compound. Cells are then analyzed for the presence of micronuclei. |

| In Vitro Chromosomal Aberration Assay | To identify agents that cause structural chromosomal aberrations. | Mammalian cells are treated with the test compound, and metaphase chromosomes are examined for aberrations. |

| Hepatotoxicity Assay | To evaluate the potential for liver cell damage. | Primary hepatocytes or hepatoma cell lines (e.g., HepG2) are incubated with the test compound. Cell viability (e.g., MTT assay) and markers of liver injury (e.g., ALT, AST release) are measured. |

| CYP450 Inhibition Assay | To assess the potential for drug-drug interactions and mechanism-based inhibition. | The test compound is incubated with human liver microsomes and specific CYP450 probe substrates. The inhibition of the metabolism of the probe substrates is measured. |

In Vivo Toxicity Studies

Based on the results of in vitro assays and intended clinical use, a program of in vivo toxicity studies in two species (one rodent, one non-rodent) should be designed.

Workflow for In Vivo Toxicological Assessment

Signaling Pathways of Potential Concern

The toxic effects of a compound are often mediated through its interaction with specific cellular signaling pathways. Based on the structures of L-glutamine and the cyclopropyl moiety, several pathways warrant consideration.

Glutamate (B1630785) Receptor Signaling

As a derivative of glutamine, N5-(1-hydroxycyclopropyl)-L-glutamine or its metabolite, L-glutamic acid, could potentially interact with glutamate receptors (e.g., NMDA, AMPA receptors). Excessive activation of these receptors can lead to excitotoxicity, a process implicated in neurodegenerative diseases.

Excitotoxicity Signaling Pathway

Conclusion and Future Directions

The toxicological profile of N5-(1-hydroxycyclopropyl)-L-glutamine is largely unknown and requires comprehensive investigation. This whitepaper has outlined the key areas of potential concern, drawing on the known properties of L-glutamine and cyclopropyl-containing compounds. The primary areas for future investigation should focus on:

-

Metabolism: Elucidating the metabolic fate of the compound, with a particular focus on the potential for reactive metabolite formation from the cyclopropyl ring.

-

Hepatotoxicity: A thorough assessment of the potential for liver injury, both in vitro and in vivo.

-

Neurotoxicity: Given its relationship to glutamine and glutamate, the potential for neurotoxic effects should be carefully evaluated.

A systematic and data-driven approach, following the experimental guidelines outlined in this document, will be essential to fully characterize the safety profile of N5-(1-hydroxycyclopropyl)-L-glutamine and to support its potential development as a therapeutic agent.

References

Coprine's Role as a Mycotoxin in Coprinus Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coprine (B1669430), a naturally occurring mycotoxin found in certain species of the genus Coprinus, is renowned for its disulfiram-like effects when co-ingested with ethanol (B145695). This technical guide provides a comprehensive overview of the chemistry, mechanism of action, and toxicology of coprine. It details the biochemical pathways disrupted by this mycotoxin, leading to the accumulation of acetaldehyde (B116499) and the subsequent physiological response. This document summarizes key quantitative toxicological data, outlines detailed experimental protocols for in vivo and in vitro studies, and presents visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

Coprine, chemically known as N5-(1-Hydroxycyclopropyl)-L-glutamine, is a non-proteinogenic amino acid derivative found predominantly in the common ink cap mushroom, Coprinopsis atramentaria (formerly Coprinus atramentarius). While the mushroom itself is considered edible, the presence of coprine renders it toxic when consumed with alcohol, a phenomenon often referred to as "coprinus syndrome" or "disulfiram-like reaction".[1][2] This unique property has garnered significant interest from toxicologists and pharmacologists. Understanding the precise mechanism of coprine's toxicity is crucial for clinical management of poisonings and for exploring its potential pharmacological applications, such as in alcohol aversion therapy. This guide aims to consolidate the current scientific knowledge on coprine's role as a mycotoxin.

Chemistry and Occurrence

Coprine is a pro-toxin, meaning it is not toxic in its native form but is metabolized in the body to its active, toxic metabolite.[2] It was first isolated from Coprinopsis atramentaria.[2] While this species is the most well-known source, coprine has also been identified in other mushrooms within the Coprinopsis genus, specifically in the sections Alopeciae, Atramentariae, and Picaceae.[2] Notably, the popular edible mushroom, the shaggy mane (Coprinus comatus), is generally considered not to contain coprine.

Mechanism of Action: The Disulfiram-like Effect

The toxicity of coprine is intrinsically linked to the metabolism of ethanol. The consumption of alcoholic beverages triggers a cascade of unpleasant symptoms in individuals who have previously ingested coprine-containing mushrooms.

Metabolic Activation of Coprine

Upon ingestion, coprine is hydrolyzed in the stomach into L-glutamic acid and 1-aminocyclopropanol (B1218379).[2] The latter is the active metabolite responsible for the toxic effects.[2]

Inhibition of Aldehyde Dehydrogenase (ALDH)

1-aminocyclopropanol is a potent and irreversible inhibitor of the enzyme aldehyde dehydrogenase (ALDH).[2] This enzyme is a critical component of the ethanol metabolism pathway, responsible for the oxidation of acetaldehyde to non-toxic acetate.[3] By blocking ALDH, 1-aminocyclopropanol causes a rapid accumulation of acetaldehyde in the bloodstream following alcohol consumption.[2]

Physiological Consequences of Acetaldehyde Accumulation

Acetaldehyde is a highly toxic compound, and its elevated levels are responsible for the characteristic symptoms of coprine poisoning. These symptoms, collectively known as the "coprinus syndrome," include:

-

Facial flushing and warmth[4]

-

Nausea and vomiting[4]

-

Tachycardia (rapid heart rate) and palpitations[4]

-

Sweating[3]

-

Headache[3]

-

Chest pain[4]

The severity of the symptoms is proportional to the amount of alcohol consumed. The effects can occur if alcohol is consumed up to five days after ingesting the mushrooms.[2]

Quantitative Toxicological Data

Precise toxicological data for pure coprine is limited. However, studies on extracts of coprine-containing mushrooms and related compounds provide some quantitative insights.

| Parameter | Value | Species | Route of Administration | Reference |

| LD50 (Lethal Dose, 50%) | > 5000 mg/kg (for a related compound) | Rat | Oral | [5] |

| LD50 of Coprinus atramentarius extract | 11200 mg/kg | Mouse | Oral | [6] |

| Inhibition Constant (Ki) of an ALDH2 inhibitor (Compound 2) | 19 nM | Human ALDH2 | in vitro | [7] |

| Onset of Symptoms | 15 minutes - 2 hours post-alcohol ingestion | Human | Oral | [1] |

Signaling Pathways and Experimental Workflows

Biochemical Pathway of Ethanol Metabolism and Coprine Interference

The following diagram illustrates the normal metabolic pathway of ethanol and the point of inhibition by coprine's active metabolite, 1-aminocyclopropanol.

Experimental Workflow for Mycotoxin Analysis

This diagram outlines a general workflow for the extraction, purification, and detection of mycotoxins like coprine from mushroom samples.

Detailed Experimental Protocols

Protocol for Extraction and Quantification of Coprine in Coprinopsis atramentaria via HPLC

This protocol is a generalized procedure based on common practices for mycotoxin analysis.[8][9]

Objective: To extract and quantify coprine from fresh or dried Coprinopsis atramentaria fruiting bodies using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Fresh or lyophilized Coprinopsis atramentaria mushrooms

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Phosphoric acid

-

Coprine standard (if available) or a well-characterized extract

-

Homogenizer (e.g., blender or tissue homogenizer)

-

Centrifuge

-

Vortex mixer

-

Syringe filters (0.45 µm)

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

Procedure:

-

Sample Preparation:

-

For fresh mushrooms, weigh approximately 10 g of the fruiting bodies and homogenize with 50 mL of methanol for 2-3 minutes.

-

For dried mushrooms, grind the sample to a fine powder. Weigh approximately 1 g of the powder and add 50 mL of methanol.

-

-

Extraction:

-

Vortex the methanol-mushroom mixture vigorously for 1 minute.

-

Place the mixture in an ultrasonic bath for 30 minutes to enhance extraction.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Carefully decant the supernatant into a clean flask.

-

Repeat the extraction process on the pellet with an additional 25 mL of methanol to ensure complete extraction.

-

Combine the supernatants.

-

-

Sample Clean-up (optional, if high matrix interference is observed):

-

Solid-Phase Extraction (SPE) can be employed. Condition a C18 SPE cartridge with methanol followed by water.

-

Load the crude extract onto the cartridge.

-

Wash with a low percentage of methanol in water to remove polar impurities.

-

Elute the coprine with a higher concentration of methanol.

-

-

HPLC Analysis:

-

Filter the final extract through a 0.45 µm syringe filter into an HPLC vial.

-

Prepare a mobile phase, for example, a gradient of acetonitrile and water with 0.1% phosphoric acid. A typical starting condition could be 5% acetonitrile, ramping up to 95% over 20-30 minutes.[10]

-

Set the flow rate to 1.0 mL/min.

-

Set the UV detector to a wavelength where coprine has maximum absorbance (this may need to be determined empirically if a standard is not available, but a general scan from 200-400 nm is a good starting point).

-

Inject 10-20 µL of the sample onto the HPLC system.

-

-

Quantification:

-

Prepare a calibration curve using a coprine standard of known concentrations.

-

Identify the coprine peak in the sample chromatogram by comparing the retention time with that of the standard.

-

Quantify the amount of coprine in the sample by integrating the peak area and comparing it to the calibration curve.

-

Protocol for In Vivo Acute Oral Toxicity Study of Coprine in Rats

This protocol is a generalized guideline based on standard practices for acute oral toxicity studies.[11][12]

Objective: To determine the acute oral toxicity (and potentially an approximate LD50) of coprine in rats.

Materials:

-

Coprine (or a standardized extract)

-

Vehicle for administration (e.g., water, corn oil)

-

Sprague-Dawley or Wistar rats (young adults, both sexes)

-

Oral gavage needles

-

Animal cages with appropriate bedding, food, and water

-

Animal balance

-

Necropsy instruments

Procedure:

-

Animal Acclimation:

-

House the rats in a controlled environment (temperature, humidity, light/dark cycle) for at least one week before the study to allow for acclimatization.

-

Provide standard rodent chow and water ad libitum.

-

-

Dose Preparation and Grouping:

-

Prepare a solution or suspension of coprine in the chosen vehicle at various concentrations.

-

Divide the animals into several dose groups (e.g., 50, 100, 500, 1000, 2000 mg/kg body weight) and a control group (vehicle only). Each group should consist of an equal number of male and female rats (e.g., 5-10 per sex per group).

-

-

Administration:

-

Fast the animals overnight before dosing (with access to water).

-

Weigh each animal and calculate the exact volume of the coprine solution to be administered.

-

Administer the dose via oral gavage.

-

-

Observation:

-

Observe the animals continuously for the first few hours post-dosing and then periodically for at least 14 days.

-

Record any clinical signs of toxicity, such as changes in behavior, appearance, respiration, and any instances of morbidity or mortality.

-

Record body weights at regular intervals (e.g., daily for the first week, then weekly).

-

-

Necropsy:

-

At the end of the 14-day observation period, euthanize all surviving animals.

-

Perform a gross necropsy on all animals (including those that died during the study).

-

Examine all major organs for any abnormalities.

-

For a more detailed study, organ weights can be recorded, and tissues can be collected for histopathological examination.

-

-

Data Analysis:

-

Analyze the data for mortality, clinical signs, body weight changes, and necropsy findings.

-

If a sufficient number of dose groups with mortality are present, an LD50 value can be calculated using appropriate statistical methods (e.g., probit analysis).

-

Protocol for In Vitro Inhibition of Aldehyde Dehydrogenase (ALDH) by 1-Aminocyclopropanol

This protocol is a generalized procedure for an in vitro enzyme inhibition assay.[13][14]

Objective: To determine the inhibitory effect (e.g., IC50 or Ki) of 1-aminocyclopropanol on ALDH activity.

Materials:

-

Purified aldehyde dehydrogenase (e.g., from bovine or recombinant human source)

-

1-Aminocyclopropanol (or coprine, which would need to be hydrolyzed in situ if the assay conditions permit)

-

NAD+ (nicotinamide adenine (B156593) dinucleotide)

-

Acetaldehyde (substrate)

-

Buffer solution (e.g., sodium pyrophosphate buffer, pH 8.0-9.0)

-

Spectrophotometer capable of reading at 340 nm

-

96-well microplate (optional, for higher throughput)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of ALDH in a suitable buffer and store it on ice.

-

Prepare a stock solution of NAD+ in the assay buffer.

-

Prepare a stock solution of acetaldehyde in the assay buffer.

-

Prepare a series of dilutions of 1-aminocyclopropanol in the assay buffer.

-

-

Assay Setup:

-

In a cuvette or microplate well, combine the assay buffer, NAD+, and a specific concentration of 1-aminocyclopropanol.

-

Include a control with no inhibitor.

-

Pre-incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for a few minutes to allow the inhibitor to bind to the enzyme.

-

-

Enzyme Reaction and Measurement:

-

Initiate the reaction by adding a known amount of ALDH to the mixture.

-

Immediately start monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

-

Record the absorbance at regular time intervals (e.g., every 15-30 seconds) for several minutes to determine the initial reaction velocity.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each concentration of the inhibitor.

-

Plot the enzyme activity (or percentage of inhibition) against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive), the experiment should be repeated with varying concentrations of the substrate (acetaldehyde). The data can then be analyzed using Lineweaver-Burk or Michaelis-Menten kinetics.

-

Conclusion

Coprine stands out as a mycotoxin with a highly specific and well-understood mechanism of action. Its ability to induce a disulfiram-like reaction by inhibiting aldehyde dehydrogenase makes it a significant concern for individuals who consume wild mushrooms. The information presented in this guide, including the quantitative data, detailed protocols, and pathway diagrams, provides a solid foundation for researchers and professionals in the fields of toxicology and drug development. Further research is warranted to fill the gaps in the toxicological data for pure coprine and to explore its potential therapeutic applications, with careful consideration of its long-term safety profile. The methodologies outlined here can serve as a starting point for such investigations.

References

- 1. Mushroom Poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sketchviz.com [sketchviz.com]

- 3. Amanitins in Wild Mushrooms: The Development of HPLC-UV-EC and HPLC-DAD-MS Methods for Food Safety Purposes [mdpi.com]

- 4. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. toolify.ai [toolify.ai]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of the Aldehyde Dehydrogenase 1/2 Family by Psoralen and Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Overview of Conventional and Emerging Analytical Methods for the Determination of Mycotoxins [mdpi.com]

- 9. Rapid and sensitive detection of mycotoxins by advanced and emerging analytical methods: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The quantitation of psilocybin in hallucinogenic mushrooms using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vivo toxicology of excipients commonly employed in drug discovery in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An Integrated Experimental Design for the Assessment of Multiple Toxicological End Points in Rat Bioassays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. accessdata.fda.gov [accessdata.fda.gov]

Bioavailability and Metabolism of Coprine In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coprine (B1669430) is a naturally occurring mycotoxin found in several species of mushrooms, most notably the common ink cap (Coprinopsis atramentaria). When ingested, coprine is responsible for the well-documented "Coprinus syndrome," a severe and unpleasant reaction to alcohol consumption. This technical guide provides a comprehensive overview of the current scientific understanding of the bioavailability and metabolism of coprine in vivo, with a focus on its mechanism of action and the challenges in its quantitative analysis.

Metabolism of Coprine

Coprine itself is not the active toxic agent. It functions as a prodrug, undergoing metabolic activation in the body to exert its effects. The primary metabolic pathway involves the hydrolysis of coprine to its active metabolite, 1-aminocyclopropanol (B1218379).[1][2] This initial biotransformation is a critical step in the toxication process.

While the specific enzymes responsible for the hydrolysis of coprine have not been definitively identified in the literature, it is understood to be a hydrolytic process.[1][3]

Bioavailability and Pharmacokinetics

A thorough review of the existing scientific literature reveals a significant gap in the quantitative understanding of coprine's bioavailability and pharmacokinetics in vivo. To date, no studies have been published that provide specific pharmacokinetic parameters such as:

-

Cmax (Maximum Plasma Concentration)

-

Tmax (Time to Maximum Plasma Concentration)

-

AUC (Area Under the Curve)

-

Half-life (t½)

Consequently, it is not possible to present a table of quantitative data for these key metrics. The absence of such data limits the ability to perform accurate risk assessments and to fully understand the dose-response relationship of coprine.

Mechanism of Action and Toxicity

The toxicity of coprine is intrinsically linked to the consumption of ethanol. The active metabolite, 1-aminocyclopropanol, is a potent and irreversible inhibitor of the enzyme aldehyde dehydrogenase (ALDH).[1][4][5] ALDH is a critical enzyme in the metabolism of alcohol, responsible for the oxidation of acetaldehyde (B116499) to acetate.

The inhibition of ALDH by 1-aminocyclopropanol leads to a rapid accumulation of acetaldehyde in the bloodstream following alcohol consumption. Acetaldehyde is a highly toxic compound and is responsible for the symptoms of the "Coprinus syndrome," which include facial flushing, nausea, vomiting, tachycardia, and in severe cases, cardiovascular complications.[1][6] The effects of coprine ingestion can be long-lasting, with sensitivity to alcohol persisting for up to 72 hours.

Experimental Protocols

Detailed and standardized experimental protocols for studying the bioavailability and metabolism of coprine in vivo are not well-documented in the published literature. The majority of studies have focused on the identification of the active metabolite and the elucidation of its mechanism of action.

For researchers planning to investigate the pharmacokinetics of coprine, the following general experimental workflow would be necessary.

Animal Models

Standard laboratory animal models such as rats or mice would be suitable for initial pharmacokinetic studies.[7][8]

Administration

Sample Collection

Serial blood samples would be collected at various time points post-administration to characterize the absorption, distribution, metabolism, and elimination phases. Urine collection would also be valuable for assessing the excretion of coprine and its metabolites.

Analytical Methodology

A significant challenge in studying coprine pharmacokinetics is the lack of validated analytical methods for its quantification in biological matrices. The development of a sensitive and specific analytical method, likely based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), would be a prerequisite for any in vivo study.[9][10][11] This method would need to be capable of quantifying both the parent compound, coprine, and its active metabolite, 1-aminocyclopropanol.

Future Research Directions

The current body of knowledge on coprine's in vivo behavior is largely qualitative. To address the existing data gaps and to enable a more thorough understanding of its pharmacokinetics and toxicology, future research should focus on the following areas:

-

Development of Validated Analytical Methods: The creation of robust and sensitive methods for the quantification of coprine and 1-aminocyclopropanol in biological fluids is paramount.

-

In Vivo Pharmacokinetic Studies: Comprehensive pharmacokinetic studies in animal models are needed to determine key parameters such as Cmax, Tmax, AUC, and half-life.

-

Identification of Hydrolytic Enzymes: Research to identify the specific enzymes responsible for the metabolic activation of coprine would provide a more complete picture of its biotransformation.

-

Dose-Response Studies: Carefully designed dose-response studies are required to establish the relationship between coprine exposure and the severity of the "Coprinus syndrome."

Conclusion

Coprine presents a fascinating case of a prodrug mycotoxin with a well-defined mechanism of toxicity. Its metabolism to 1-aminocyclopropanol and the subsequent inhibition of aldehyde dehydrogenase are the key events leading to alcohol intolerance. However, a significant lack of quantitative data on its bioavailability and pharmacokinetics in vivo remains a critical knowledge gap. Future research employing modern analytical techniques is necessary to fill this void and to provide a more complete understanding of the in vivo disposition of this intriguing natural compound.

References

- 1. Coprine - Wikipedia [en.wikipedia.org]

- 2. Coprine | C8H14N2O4 | CID 108079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Production of Oxidative and Hydrolytic Enzymes by Coprinus cinereus (Schaeff.) Gray from Sisal Wastes Supplemented with Cow Dung Manure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of aldehyde dehydrogenases in rat brain and liver by disulfiram and coprine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation and structure of coprine, the in vivo aldehyde dehydrogenase inhibitor in Coprinus atramentarius; Syntheses of coprine and related cyclopropa4one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Case series: Alcohol intolerance with Coprine-like syndrome after consumption of the mushroom Lepiota aspera (Pers.:Fr.) Quél., 1886 (Freckled Dapperling) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iomcworld.com [iomcworld.com]

- 8. Current Protocols in Mouse Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mass Spectrometry-Based Analytical Methods of Amatoxins in Biological Fluids to Monitor Amatoxin-Induced Mushroom Poisoning -Mass Spectrometry Letters | Korea Science [koreascience.kr]

- 11. Determination of Orellanine in Human Biological Matrices Using Liquid Chromatography with High-Resolution Mass Spectrometry Detection: A Validated Method Applied to Suspected Poisoning Cases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics of 1-Aminocyclopropanol from Coprine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coprine (B1669430), a mycotoxin found in certain mushroom species of the Coprinopsis genus, is a prodrug that is metabolized in vivo to 1-aminocyclopropanol (B1218379). This active metabolite is a potent and irreversible inhibitor of aldehyde dehydrogenase (ALDH), leading to a disulfiram-like reaction upon concurrent alcohol consumption. This technical guide provides a comprehensive overview of the current knowledge regarding the pharmacokinetics of 1-aminocyclopropanol. A significant gap in the scientific literature exists concerning quantitative pharmacokinetic parameters. This document summarizes the available qualitative data, details relevant experimental protocols for analogous compounds, and presents logical and metabolic pathways to guide future research in this area.

Introduction

The consumption of mushrooms belonging to the genus Coprinopsis, most notably Coprinopsis atramentaria (the common ink cap), can lead to a unique toxicological interaction with ethanol (B145695).[1] This phenomenon, known as the "coprine syndrome," is characterized by symptoms such as facial flushing, nausea, vomiting, palpitations, and headache, appearing shortly after alcohol ingestion.[1] The causative agent is coprine, which itself is not the active toxin. In the body, coprine is hydrolyzed to its active metabolite, 1-aminocyclopropanol.[1] This metabolite is responsible for the inhibition of the enzyme aldehyde dehydrogenase (ALDH), a key enzyme in the metabolism of ethanol.[1] The inhibition of ALDH leads to the accumulation of acetaldehyde, the toxic metabolite of ethanol, which is responsible for the unpleasant symptoms of the coprine syndrome.[1] The effects of 1-aminocyclopropanol can be long-lasting, with sensitivity to alcohol persisting for up to five days after mushroom ingestion.[1][2] Despite its well-documented toxicological effects, there is a notable absence of quantitative pharmacokinetic data for 1-aminocyclopropanol in the scientific literature.

Pharmacokinetics of 1-Aminocyclopropanol

A thorough review of existing literature reveals a significant lack of quantitative data on the absorption, distribution, metabolism, and excretion (ADME) of 1-aminocyclopropanol. Consequently, key pharmacokinetic parameters such as half-life, bioavailability, volume of distribution, and clearance have not been established. The information available is primarily qualitative and inferred from the duration and intensity of the disulfiram-like reaction observed in case reports and limited animal studies.

Absorption

Coprine is absorbed from the gastrointestinal tract. Interestingly, some reports suggest that the toxic effects of coprine are only observed after the mushroom is cooked, implying that the raw mushroom may not lead to the same level of toxicity.[1] Following absorption, coprine is metabolized to 1-aminocyclopropanol.

Distribution

No specific studies on the distribution of 1-aminocyclopropanol in the body have been identified. As a small molecule, it is likely distributed throughout the body's water compartments.

Metabolism

The primary metabolic pathway of coprine involves its hydrolysis to L-glutamic acid and 1-aminocyclopropanol. 1-aminocyclopropanol is the active metabolite responsible for the inhibition of aldehyde dehydrogenase. It is believed that 1-aminocyclopropanol is further converted to cyclopropanone (B1606653) hydrate, which then forms a covalent adduct with the thiol group in the active site of ALDH, leading to its irreversible inhibition.[1]

Excretion

The route and rate of excretion of 1-aminocyclopropanol and its metabolites have not been determined.

Duration of Effect

The inhibition of aldehyde dehydrogenase by 1-aminocyclopropanol is long-lasting. Clinical reports and toxicological information indicate that the disulfiram-like reaction to alcohol can occur for up to five days after the ingestion of coprine-containing mushrooms.[1][2] The duration and severity of the reaction are likely dose-dependent.[2] In some cases, symptoms have been reported to be re-provoked by alcohol consumption up to 48 hours later.[3]

Quantitative Data Summary

As of the latest literature review, no quantitative pharmacokinetic data for 1-aminocyclopropanol has been published. The table below is provided as a template for future research.

| Pharmacokinetic Parameter | Value | Species | Route of Administration | Reference |

| Half-life (t½) | Not Determined | - | - | - |

| Bioavailability (F%) | Not Determined | - | - | - |

| Volume of Distribution (Vd) | Not Determined | - | - | - |

| Clearance (CL) | Not Determined | - | - | - |

| Time to Maximum Concentration (Tmax) | Not Determined | - | - | - |

| Maximum Concentration (Cmax) | Not Determined | - | - | - |

Experimental Protocols

The lack of pharmacokinetic data for 1-aminocyclopropanol is likely due to the absence of a validated analytical method for its quantification in biological matrices. However, methods for a structurally similar compound, 1-aminocyclopropane-1-carboxylic acid (ACC), have been developed and could be adapted for 1-aminocyclopropanol. These methods typically involve derivatization followed by chromatographic separation and mass spectrometric detection.

Hypothetical Protocol for Quantification of 1-Aminocyclopropanol in Plasma (Adaptable from ACC methods)

4.1.1. Sample Preparation

-

Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled 1-aminocyclopropanol).

-

Vortex: Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

4.1.2. Derivatization (Example using Phenyl Isothiocyanate - PITC)

-

Reconstitution: Reconstitute the dried extract in 50 µL of a solution containing ethanol, water, and triethylamine (B128534) (2:2:1, v/v/v).

-

PITC Addition: Add 10 µL of PITC solution (ethanol:triethylamine:PITC, 7:1:1, v/v/v).

-

Incubation: Vortex and incubate at room temperature for 20 minutes.

-

Evaporation: Evaporate the derivatization reagents to dryness under nitrogen.

-

Reconstitution for Analysis: Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 50% acetonitrile in water).

4.1.3. UPLC-MS/MS Analysis

-

Chromatographic Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

MRM Transitions: Specific precursor-to-product ion transitions would need to be determined for the PITC derivative of 1-aminocyclopropanol and its internal standard.

Note: This protocol is hypothetical and would require rigorous validation according to regulatory guidelines (e.g., ICH, FDA) for accuracy, precision, selectivity, sensitivity, and stability.

Visualizations

Metabolic Pathway of Coprine

Caption: Metabolic activation of coprine and its inhibitory effect on ethanol metabolism.

Experimental Workflow for Pharmacokinetic Analysis

Caption: A proposed experimental workflow for determining the pharmacokinetics of 1-aminocyclopropanol.

Conclusion and Future Directions

The study of the pharmacokinetics of 1-aminocyclopropanol from coprine is an area ripe for investigation. While the toxicological effects are well-documented qualitatively, the lack of quantitative ADME data presents a significant knowledge gap. The primary hurdle appears to be the absence of a validated analytical method for 1-aminocyclopropanol in biological matrices. Future research should prioritize the development and validation of such a method, potentially by adapting existing protocols for similar compounds like ACC. Once a reliable assay is established, comprehensive pharmacokinetic studies in animal models can be conducted to determine the half-life, bioavailability, distribution, and clearance of this potent enzyme inhibitor. This knowledge will not only enhance our understanding of the toxicology of coprine-containing mushrooms but also provide a more precise picture of the duration and intensity of its interaction with alcohol, which could have implications for clinical toxicology and the management of mushroom poisoning cases.

References

An In-depth Technical Guide on Secondary Metabolites Co-occurring with Coprine in Ink Cap Mushrooms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coprine (B1669430) is a well-documented mycotoxin found in several species of ink cap mushrooms, most notably Coprinopsis atramentaria (the common ink cap). Its notoriety stems from its interaction with alcohol, leading to disulfiram-like symptoms colloquially known as "coprine syndrome." While coprine itself has been the subject of considerable study, the broader chemical profile of these mushrooms, specifically the secondary metabolites that co-occur with coprine, is less comprehensively documented. Understanding this co-occurrence is crucial for a complete toxicological and pharmacological assessment of these fungi. This technical guide provides a detailed overview of the known secondary metabolites found alongside coprine in ink cap mushrooms, their quantitative analysis, and the experimental protocols for their identification.

Coprine: The Signature Toxin

Coprine (N⁵-(1-hydroxycyclopropyl)-L-glutamine) is a pro-drug that, after ingestion, is hydrolyzed to its active metabolite, 1-aminocyclopropanol.[1][2] This metabolite is a potent and irreversible inhibitor of the enzyme aldehyde dehydrogenase (ALDH).[3] ALDH is a critical enzyme in the metabolism of ethanol, responsible for converting acetaldehyde (B116499), a toxic intermediate, into acetate.[4][3] Inhibition of ALDH leads to the accumulation of acetaldehyde in the blood, causing the characteristic symptoms of coprine poisoning when alcohol is consumed.[2][5]

Co-occurring Secondary Metabolites in Coprinopsis atramentaria

Research into the chemical composition of Coprinopsis atramentaria has revealed the presence of several other classes of secondary metabolites, primarily phenolic acids and fatty acids.[6][7][8][9]

Phenolic Acids

Phenolic acids are a significant group of secondary metabolites in fungi, known for their antioxidant and other biological activities. In Coprinopsis atramentaria, the following phenolic acids have been identified and quantified:

-

p-Hydroxybenzoic Acid: A common phenolic compound found in various plants and fungi.

-

p-Coumaric Acid: A hydroxycinnamic acid that serves as a precursor to other phenolic compounds.

-

Cinnamic Acid: An aromatic carboxylic acid.

Fatty Acids

The lipid profile of Coprinopsis atramentaria is characterized by a predominance of unsaturated fatty acids. The major fatty acids identified include:

-

Linoleic Acid (C18:2): A polyunsaturated omega-6 fatty acid.

-

Oleic Acid (C18:1): A monounsaturated omega-9 fatty acid.

-

Palmitic Acid (C16:0): A saturated fatty acid.

-

Stearic Acid (C18:0): Another common saturated fatty acid.

Amino Acids

Data Presentation

The following tables summarize the quantitative data found for secondary metabolites in Coprinopsis atramentaria.

Table 1: Quantitative Analysis of Phenolic Acids in Coprinopsis atramentaria

| Phenolic Acid | Concentration (mg/100 g dry weight) | Reference |

| p-Hydroxybenzoic Acid | 4.71 | [6][8] |

| p-Coumaric Acid | 0.82 | [6][8] |

| Cinnamic Acid | 1.70 | [6][8] |

Table 2: Fatty Acid Composition of Coprinopsis atramentaria

| Fatty Acid | Percentage of Total Fatty Acids (%) | Reference |

| Oleic Acid (C18:1) | 33.94 | [7] |

| Linoleic Acid (C18:2) | 33.17 | [7] |

| Palmitic Acid (C16:0) | 21.24 | [7] |

| Stearic Acid (C18:0) | 10.49 | [7] |

Note: The data for fatty acids are presented as a percentage of the total fatty acid content, as absolute concentrations in mg/100g of dry weight for Coprinopsis atramentaria were not available in the reviewed literature.

Experimental Protocols

The following sections detail the methodologies for the extraction and analysis of the identified secondary metabolites.

Protocol 1: Extraction and HPLC-DAD Analysis of Phenolic Acids

This protocol is adapted from methodologies described for the analysis of phenolic compounds in mushrooms.

1. Sample Preparation:

- Lyophilize fresh fruiting bodies of Coprinopsis atramentaria to a constant weight.

- Grind the dried mushrooms into a fine powder using a laboratory mill.

2. Extraction:

- Weigh approximately 1 g of the mushroom powder into a flask.

- Add 20 mL of 80% methanol (B129727) (v/v) to the flask.

- Stir the mixture at room temperature for 24 hours in the dark.

- Filter the extract through Whatman No. 4 filter paper.

- Collect the filtrate and evaporate the solvent using a rotary evaporator at 40°C.

- Redissolve the dried extract in 2 mL of methanol for HPLC analysis.

3. HPLC-DAD Analysis:

- System: A High-Performance Liquid Chromatography system equipped with a Diode Array Detector (DAD).

- Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

- Mobile Phase:

- Solvent A: 0.5% acetic acid in water.

- Solvent B: 0.5% acetic acid in methanol.

- Gradient Program:

- 0-5 min: 10% B

- 5-20 min: 10-50% B

- 20-30 min: 50-100% B

- 30-35 min: 100% B

- 35-40 min: 10% B (re-equilibration)

- Flow Rate: 1.0 mL/min.

- Injection Volume: 20 µL.

- Detection: Monitor at 280 nm for phenolic acids.

- Quantification: Prepare calibration curves for p-hydroxybenzoic acid, p-coumaric acid, and cinnamic acid standards of known concentrations.

Protocol 2: Extraction and GC-MS Analysis of Fatty Acids

This protocol is based on standard methods for fatty acid analysis in fungal biomass.

1. Sample Preparation:

- Use the lyophilized and powdered mushroom sample as prepared in Protocol 1.

2. Lipid Extraction and Transesterification to Fatty Acid Methyl Esters (FAMEs):

- Weigh approximately 200 mg of the mushroom powder into a screw-capped glass tube.

- Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.

- Add an internal standard (e.g., heptadecanoic acid, C17:0) for quantification.

- Vortex the mixture for 2 minutes and then incubate at 60°C for 1 hour.

- Add 1 mL of 5% methanolic HCl.

- Incubate at 80°C for 1 hour for transesterification.

- Cool the tube to room temperature and add 1 mL of hexane (B92381).

- Vortex for 1 minute and then centrifuge at 2000 rpm for 5 minutes to separate the phases.

- Carefully transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.

3. GC-MS Analysis:

- System: A Gas Chromatography system coupled to a Mass Spectrometer.

- Column: A capillary column suitable for FAME analysis (e.g., DB-23, 30 m x 0.25 mm, 0.25 µm film thickness).

- Carrier Gas: Helium at a constant flow rate of 1 mL/min.

- Injector Temperature: 250°C.

- Oven Temperature Program:

- Initial temperature: 100°C, hold for 2 minutes.

- Ramp 1: 10°C/min to 180°C.

- Ramp 2: 5°C/min to 240°C, hold for 10 minutes.

- MS Detector:

- Ionization Mode: Electron Impact (EI) at 70 eV.

- Mass Range: m/z 50-550.

- Identification: Identify FAMEs by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with a FAME standard mixture.

- Quantification: Calculate the concentration of each fatty acid based on the peak area relative to the internal standard.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key pathways and workflows relevant to the study of coprine and co-occurring secondary metabolites.

Conclusion and Future Directions

This technical guide has summarized the current knowledge on the secondary metabolites that co-occur with coprine in Coprinopsis atramentaria. The presence of phenolic acids and a high proportion of unsaturated fatty acids contributes to the overall chemical profile of this mushroom. While quantitative data for some of these compounds are available, further research is needed to provide a more complete quantitative profile, including the free amino acid content.

A significant gap in the current understanding is the biosynthetic pathway of coprine itself. Elucidating this pathway would be a major step forward in fungal secondary metabolite research and could have implications for understanding the evolution of mycotoxins. Future studies should focus on metabolomic and genomic analyses of Coprinopsis atramentaria to identify the genes and enzymes responsible for coprine biosynthesis. Furthermore, a comprehensive toxicological evaluation of the synergistic or antagonistic effects of the co-occurring secondary metabolites with coprine is warranted.

References

- 1. Diversity of sesquiterpene synthases in the basidiomycete Coprinus cinereus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of Sesquiterpenes in Basidiomycetes: A Review [mdpi.com]

- 3. MykoWeb: Toxic Fungi of Western North America [mykoweb.com]

- 4. QUALITATIVE ANALYSIS OF FATTY ACIDS COMPOSITION IN DIFFERENT COLLECTIONS OF COPRINOID MUSHROOMS | Proceedings of the YSU B: Chemical and Biological Sciences [journals.ysu.am]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. researchgate.net [researchgate.net]

- 7. mattioli1885journals.com [mattioli1885journals.com]

- 8. Fatty Acid Composition of Different Collections of Coprinoid Mushrooms (Agaricomycetes) and Their Nutritional and Medicinal Values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The two faces of Coprinus comatus—Functional properties and potential hazards - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparison of Free Total Amino Acid Compositions and Their Functional Classifications in 13 Wild Edible Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Extraction of Coprine from Coprinopsis atramentaria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coprinopsis atramentaria, commonly known as the common ink cap, is a mushroom species that produces a unique mycotoxin called coprine (B1669430).[1][2][3] Coprine, chemically identified as N5-(1-Hydroxycyclopropyl)-L-glutamine, is responsible for the mushroom's disulfiram-like effect when consumed with alcohol.[1][4] This property is due to the inhibition of the enzyme aldehyde dehydrogenase, leading to an accumulation of acetaldehyde (B116499) in the body and subsequent unpleasant physiological reactions.[1][2][3][5][6] The unique biological activity of coprine makes it a compound of interest for researchers in toxicology, pharmacology, and drug development.

These application notes provide a detailed overview of the methods for extracting coprine from Coprinopsis atramentaria, including both historical and modern techniques. The protocols are designed to guide researchers in the isolation, purification, and quantification of this bioactive compound.

Quantitative Data Summary

| Extraction Method | Solvent System | Temperature | Key Considerations | Expected Relative Yield |

| Traditional Method (as per Lindberg et al., 1977) | Hot Water/Ethanol (B145695) | Boiling | Effective for initial extraction but may require extensive purification. | Baseline |

| Soxhlet Extraction | Ethanol or Methanol (B129727) | Solvent Boiling Point | Continuous extraction can be efficient but may expose the extract to prolonged heat, potentially affecting thermolabile compounds. | Moderate to High |

| Ultrasonic-Assisted Extraction (UAE) | Ethanol/Water mixtures | Room Temperature to Mild Heat (e.g., 40-50°C) | Increased efficiency through cavitation, shorter extraction times. | High |

| Pressurized Liquid Extraction (PLE) | Water, Ethanol | Elevated (e.g., 100-150°C) | High efficiency and reduced solvent consumption, but requires specialized equipment. Potential for degradation of heat-sensitive compounds. | Potentially the Highest |

Note: The expected relative yields are qualitative estimates based on the general efficiency of these extraction techniques for natural products. Empirical optimization is necessary to determine the most effective method for coprine.

Experimental Protocols

Protocol 1: Traditional Hot Water/Ethanol Extraction and Purification

This protocol is based on the classical methods described in the foundational research by Lindberg et al. (1977).

I. Materials and Equipment

-

Fresh or lyophilized Coprinopsis atramentaria fruiting bodies

-

Deionized water

-

Ethanol (95% and absolute)

-

Diatomaceous earth (e.g., Celite)

-

Anion exchange resin (e.g., Dowex 1-X8, acetate (B1210297) form)

-

Cation exchange resin (e.g., Dowex 50W-X8, H+ form)

-

Cellulose (B213188) powder for chromatography

-

Rotary evaporator

-

Lyophilizer (freeze-dryer)

-

Chromatography columns

-

Blender or homogenizer

-

Heating mantle and reflux condenser

-

pH meter

II. Extraction Procedure

-

Homogenize fresh (or powdered lyophilized) Coprinopsis atramentaria (e.g., 1 kg) in a blender with deionized water.

-

Transfer the homogenate to a large flask and boil for 15-20 minutes.

-

Cool the mixture and filter through a layer of diatomaceous earth to remove solid debris.

-

Concentrate the aqueous extract under reduced pressure using a rotary evaporator.

-

Add an equal volume of 95% ethanol to the concentrated extract to precipitate proteins and polysaccharides.

-

Allow the mixture to stand overnight at 4°C, then centrifuge to pellet the precipitate.

-

Collect the supernatant and concentrate it again using a rotary evaporator.

III. Purification Procedure

-

Anion Exchange Chromatography:

-

Dissolve the concentrated extract in a minimal amount of deionized water and apply it to a column packed with an anion exchange resin (acetate form).

-

Wash the column with deionized water to elute neutral and cationic compounds.

-

Elute the acidic compounds, including coprine, with a gradient of acetic acid (e.g., 0 to 2 M).

-

Collect fractions and monitor for the presence of coprine using a suitable analytical method (e.g., TLC or HPLC).

-

-

Cation Exchange Chromatography:

-

Pool the coprine-containing fractions, remove the acetic acid by rotary evaporation, and adjust the pH to neutral.

-

Apply the solution to a column packed with a cation exchange resin (H+ form).

-

Wash the column with deionized water.

-

Elute coprine with a dilute ammonia (B1221849) solution (e.g., 0.1 M).

-

-

Cellulose Column Chromatography:

-

Concentrate the fractions containing coprine and apply them to a cellulose column.

-

Elute with a suitable solvent system (e.g., butanol-acetic acid-water) to achieve final purification.

-

-

Crystallization:

-

Lyophilize the purified coprine fractions to obtain a solid.

-

Recrystallize the solid from an aqueous ethanol solution to obtain pure coprine crystals.

-

Protocol 2: Modern Ultrasonic-Assisted Extraction (UAE)

This protocol outlines a more contemporary and efficient method for coprine extraction.

I. Materials and Equipment

-

Lyophilized and powdered Coprinopsis atramentaria fruiting bodies

-

Ethanol/water solution (e.g., 70% v/v)

-

Ultrasonic bath or probe sonicator

-

Centrifuge

-

Rotary evaporator

-

Filter paper or vacuum filtration system

II. Extraction Procedure

-

Weigh a known amount of powdered mushroom material (e.g., 10 g).

-

Add the extraction solvent (e.g., 100 mL of 70% ethanol) to the powder in a suitable vessel.

-

Place the vessel in an ultrasonic bath and sonicate for a specified period (e.g., 30-60 minutes) at a controlled temperature (e.g., 40°C).

-

After sonication, separate the solid material from the liquid extract by centrifugation or filtration.

-

Repeat the extraction process on the solid residue to maximize yield.

-

Combine the liquid extracts and concentrate using a rotary evaporator to remove the ethanol.

-

The resulting aqueous extract can then be subjected to the purification steps outlined in Protocol 1 or analyzed directly.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol provides a general framework for the quantitative analysis of coprine in extracts. Method development and validation are essential for accurate results.

I. Materials and Equipment

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile phase: A mixture of a polar organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate (B84403) buffer or water with a pH-modifying acid like formic or acetic acid). A gradient elution may be necessary for complex extracts.

-

Coprine standard (if available) or a purified and characterized internal standard

-

Syringe filters (0.45 µm)

II. Analytical Procedure

-

Sample Preparation:

-

Dissolve the crude extract or purified fraction in the mobile phase.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase

-

Mobile Phase: A gradient of methanol in water (e.g., starting with 5% methanol and increasing to 95% over 20-30 minutes). The addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a wavelength where coprine absorbs (requires determination by UV-Vis spectroscopy of a purified sample, likely in the low UV range around 200-220 nm).

-

Injection Volume: 10-20 µL

-

-

Quantification:

-

Generate a calibration curve using a series of known concentrations of a coprine standard.

-

Inject the prepared sample and determine the peak area corresponding to coprine.

-

Calculate the concentration of coprine in the sample based on the calibration curve.

-

Mandatory Visualizations

Signaling Pathway of Coprine Action

Caption: Signaling pathway of coprine's inhibition of alcohol metabolism.

Experimental Workflow for Coprine Extraction and Purification

Caption: Experimental workflow for coprine extraction and purification.

Considerations for Coprine Stability

Coprine is a relatively stable molecule, but its stability can be influenced by temperature and pH during extraction and storage.

-

Temperature: While hot water extraction has been traditionally used, prolonged exposure to high temperatures could potentially lead to degradation. Modern techniques like UAE at controlled, milder temperatures may be preferable to preserve the integrity of the compound. Studies on other mushroom metabolites suggest that temperatures above 125-150°C can cause significant degradation.

-

pH: The stability of coprine across a wide pH range has not been extensively studied. However, as an amino acid derivative, extreme pH values should be avoided during extraction and purification to prevent hydrolysis or other chemical modifications. The isoelectric point of coprine would also be a critical factor in its solubility and stability in aqueous solutions.

Conclusion

The extraction of coprine from Coprinopsis atramentaria can be achieved through both traditional and modern methods. While classical protocols provide a robust foundation, contemporary techniques such as Ultrasonic-Assisted Extraction offer the potential for higher efficiency and shorter processing times. The choice of method will depend on the available equipment, the desired scale of extraction, and the required purity of the final product. Further research is warranted to quantitatively compare the efficacy of different extraction methods and to thoroughly investigate the stability of coprine under various processing conditions. The protocols and information provided herein serve as a comprehensive guide for researchers embarking on the isolation and study of this intriguing natural product.

References

- 1. Coprine - Wikipedia [en.wikipedia.org]

- 2. Coprinopsis_atramentaria [bionity.com]

- 3. Coprinopsis atramentaria - Wikipedia [en.wikipedia.org]

- 4. The two faces of Coprinus comatus—Functional properties and potential hazards - PMC [pmc.ncbi.nlm.nih.gov]

- 5. naturespoisons.com [naturespoisons.com]

- 6. MykoWeb: Toxic Fungi of Western North America [mykoweb.com]

Application Notes and Protocols for the Proposed Chemical Synthesis of N5-(1-hydroxycyclopropyl)-L-glutamine

For Researchers, Scientists, and Drug Development Professionals

Abstract